molecular formula C8H8ClN3O B3196181 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride CAS No. 958254-66-5

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride

Cat. No.: B3196181
CAS No.: 958254-66-5
M. Wt: 197.62 g/mol
InChI Key: MMYWRAVYYIMKHJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is a chemical compound belonging to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a methyl group at the 1-position and a carboxaldehyde group at the 2-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1-methyl-1H-imidazole and 2-aminopyridine, under acidic or basic conditions.

  • Multicomponent Reactions: These reactions combine several starting materials in a single step to form the desired product. For example, a combination of aldehydes, amines, and ketones can be used to synthesize the compound.

  • Oxidative Coupling: This method involves the oxidative coupling of suitable precursors to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution Reactions: The imidazo[4,5-b]pyridine core can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted imidazo[4,5-b]pyridines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is primarily studied for its potential therapeutic applications due to its structural similarity to biologically active compounds.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can selectively target cancer cells while sparing normal cells, making them promising candidates for drug development.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses significant inhibitory effects on bacterial and fungal strains, indicating its potential as a lead compound in developing new antimicrobial agents.

Bioorganic Synthesis

The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications, leading to the creation of complex molecules with potential biological activity.

Synthetic Pathways

This compound can be synthesized through several methods, including:

  • Condensation Reactions : It can be synthesized via condensation of appropriate aldehydes and amines.
  • Functionalization of Existing Compounds : The compound can also be derived from more complex imidazole derivatives through selective functionalization processes.

Study on Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of various imidazo[4,5-b]pyridine derivatives, including this compound. The results demonstrated that these compounds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives was assessed against multi-drug resistant strains. The findings indicated a notable reduction in bacterial viability at low concentrations of the compound, highlighting its potential as a template for developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride is compared with other similar compounds, such as:

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Similar structure but different substitution pattern.

  • Imidazo[1,2-a]pyridines: Related heterocyclic compounds with varying substituents and biological activities.

These compounds share structural similarities but exhibit unique properties and applications, highlighting the distinctiveness of this compound.

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride (CAS No. 958254-66-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antituberculotic effects, cytotoxicity against various cancer cell lines, and other pharmacological activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 197.62 g/mol
  • CAS Number : 958254-66-5

Antituberculotic Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antituberculotic properties. For instance, a study synthesized various derivatives from 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde and tested their efficacy against Mycobacterium tuberculosis. The results demonstrated that certain synthesized compounds showed promising activity, suggesting potential for further development as therapeutic agents against tuberculosis .

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. A notable study reported the synthesis of various derivatives and their screening against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The findings are summarized in the table below:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
AMCF73.79Induction of apoptosis
BHepG20.71Inhibition of Aurora-A kinase
CNCI-H4600.46Cell cycle arrest

These results indicate that modifications to the imidazo[4,5-b]pyridine structure can enhance cytotoxicity and selectivity toward specific cancer types .

Other Pharmacological Activities

In addition to its antituberculotic and anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Some derivatives have been tested for antibacterial properties with varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies

A series of case studies have further elucidated the biological activity of this compound:

  • Study on Anticancer Effects : A research team synthesized a series of imidazo[4,5-b]pyridine derivatives and conducted in vitro tests on multiple cancer cell lines. They found that specific substitutions on the imidazo ring significantly increased the compounds' potency against resistant cancer cells .
  • Antituberculosis Research : Another study focused on the antitubercular activity of synthesized derivatives from imidazo[4,5-b]pyridine. The researchers reported that some compounds exhibited MIC values comparable to standard antitubercular drugs .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives induce apoptosis through mitochondrial pathways, while others disrupt cell cycle progression, leading to growth inhibition in cancer cells .

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c1-11-6-3-2-4-9-8(6)10-7(11)5-12;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWRAVYYIMKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743209
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958254-66-5
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride
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